2,3-Dihydroxypropyl acrylate

Polymer chemistry Reaction kinetics Acrylate/methacrylate comparison

2,3-Dihydroxypropyl acrylate (DHPA, also known as glyceryl acrylate, CAS 10095-20-2) is a hydrophilic acrylate monomer characterized by a pendant glyceryl moiety bearing two hydroxyl groups. Its molecular formula is C₆H₁₀O₄ with a molecular weight of 146.14 g/mol.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 10095-20-2
Cat. No. B158917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl acrylate
CAS10095-20-2
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(CO)O
InChIInChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2
InChIKeyOWPUOLBODXJOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl Acrylate (CAS 10095-20-2): A Dual-Hydroxyl Monomer for Hydrophilic Polymer Architectures


2,3-Dihydroxypropyl acrylate (DHPA, also known as glyceryl acrylate, CAS 10095-20-2) is a hydrophilic acrylate monomer characterized by a pendant glyceryl moiety bearing two hydroxyl groups. Its molecular formula is C₆H₁₀O₄ with a molecular weight of 146.14 g/mol . This difunctional structure confers high water solubility and reactivity, positioning DHPA as a building block for specialized polymers . It is employed in applications demanding high hydrophilicity, such as biomedical hydrogels, amphiphilic block copolymers, and advanced coatings, often synthesized with stabilizers like 200 ppm BHT to prevent premature polymerization during storage .

1 Hydrophilic polymer & hydrogel building block
2 Dual hydroxyl sites for crosslinking or post-functionalization
3 Compatible with free-radical and controlled radical (ATRP) methods
4 Designed for biomaterial, coating, and amphiphilic copolymer research

Why Generic Substitution of 2,3-Dihydroxypropyl Acrylate Fails: Quantified Differentiation in Polymerization Kinetics and Network Formation


Generic substitution of 2,3-dihydroxypropyl acrylate (GA) with its methacrylate analog (2,3-dihydroxypropyl methacrylate, GM) or monohydroxy acrylates is not scientifically sound. The polymerization kinetics of GA and GM are fundamentally distinct, as established in a controlled comparative study [1]. This leads to polymers with different molecular weights, architectures, and properties. Furthermore, while the methacrylate analog may be used in certain crosslinking applications, it does not offer the same kinetic profile [1] or guarantee identical final network structures [2]. Therefore, selecting the correct monomer is crucial for achieving the desired reaction kinetics, polymer properties, and application performance, as outlined in the quantitative evidence below.

Methacrylate analog (GM) Free-radical polymerization kinetics may differ substantially from the acrylate, potentially altering molecular weight evolution and final network architecture.
Monohydroxy acrylate (e.g., HEA) Hydroxyl density is lower, which may reduce water uptake, crosslinking site availability, and post-modification capacity in the resulting polymer.

Quantitative Evidence Guide for Differentiating 2,3-Dihydroxypropyl Acrylate (GA) from its Analogs


GA vs. GM: Over 4x Higher Polymerization Rate Constant in Free Radical Polymerization

2,3-Dihydroxypropyl acrylate (GA) polymerizes significantly faster than its direct methacrylate analog, 2,3-dihydroxypropyl methacrylate (GM). This difference is quantified by the ratio of propagation to termination rate constants, kp/kt^(1/2), a fundamental measure of a monomer's propensity for rapid chain growth [1].

GA vs. GM Polymerization Rate
Head-to-head
GA kp/kt1/2 >2 L-1/2 mol-1/2 s-1/2
GM >0.5 L-1/2 mol-1/2 s-1/2
Approx. 4-fold difference
Supports faster polymerization potential in water-dioxane systems.
50–65 °C; transfer to other solvent/temperature requires verification.
Polymer chemistry Reaction kinetics Acrylate/methacrylate comparison

GA vs. GM and Other Monomers: The Highest Reported Kinetic Value Among Hydrophilic Acrylic Monomers

The measured kp/kt^(1/2) value for 2,3-dihydroxypropyl acrylate (GA) exceeded 2 L^(-1/2) mol^(-1/2) s^(-1/2), which was noted by the authors as 'perhaps the highest values reported for this kind of monomer' [1]. This high reactivity distinguishes it not only from its methacrylate counterpart (GM) but also from other commonly used hydrophilic monomers like methyl acrylate and 2-hydroxyethyl acrylate, whose kinetic constants were measured in the same study for direct comparison [1].

Highest Reported Kinetic Value
Reported
GA ranked highest among tested hydrophilic monomers (methyl acrylate, HEA, HEMA, etc.) in the same study.
May support rapid curing or high-conversion workflows.
Ranking specific to reported water-dioxane conditions.
Polymer chemistry Reaction kinetics Monomer reactivity

GA vs. HEA: Higher Hydrophilicity from Dual Hydroxyl Functionality

2,3-Dihydroxypropyl acrylate (GA) contains two hydroxyl groups per monomer unit, whereas common alternatives like 2-hydroxyethyl acrylate (HEA) contain only one. This structural difference directly impacts the hydrophilicity and water uptake capacity of the resulting polymer .

GA vs. HEA Hydroxyl Density
Class-level
GA: 2 –OH groups per monomer
HEA: 1 –OH group per monomer
Higher hydrogen-bonding capacity may support increased water uptake and functionalization density.
Inferred from structure; verify in final polymer network.
Biomaterials Hydrogels Surface modification

GA vs. GM: Equivalent Application as Crosslinker but with Differing Kinetic Profiles

Both 2,3-dihydroxypropyl acrylate (GA) and its methacrylate analog (GM) can be used as crosslinkable chain extenders in polyurethane synthesis, according to a patent [1]. The patent describes their use in crosslinkable polyurethanes and polyurethane/polyureas, demonstrating that they are functionally equivalent in this role [1].

Crosslinker Equivalence with Kinetic Difference
Reported
Both GA and GM function as crosslinkable chain extenders in polyurethane synthesis.
Interchangeable in crosslinking role; network formation kinetics differ substantially.
Patent-based; validate in target polyurethane formulation.
Polyurethane synthesis Crosslinking Chain extender

GA's Potential Role in Enhancing Hydrogel Swelling and Adhesion

A supplier datasheet highlights that the 'multi-hydroxyl structure' of 2,3-dihydroxypropyl acrylate (GA) 'effectively enhances the affinity and adhesion of materials to various interfaces such as metals, plastics, ceramics, and glass' and improves compatibility as a reactive diluent .

Adhesion & Swelling Potential
Data to verify
Supplier reports enhanced adhesion to metals, plastics, ceramics and glass, plus improved hydrogel compatibility.
Supplier-reported performance; independent validation and comparator data needed.
Limited quantitative evidence; treat as screening information.
Hydrogels Drug delivery Adhesion

Validated Application Scenarios for 2,3-Dihydroxypropyl Acrylate Based on Differentiated Properties


High-Throughput Synthesis of Hydrophilic Polymers

Leverage the uniquely high polymerization rate of 2,3-dihydroxypropyl acrylate (GA) [1] to accelerate production of water-soluble polymers like poly(2,3-dihydroxypropyl acrylate) (PDHPA). This is particularly valuable in continuous flow or high-volume batch processes where faster kinetics translate directly to increased manufacturing efficiency and reduced cost.

Design of Highly Hydrophilic Hydrogels for Biomedical Applications

Utilize the dual-hydroxyl functionality of GA to engineer hydrogels with superior water uptake and retention properties [1]. The higher hydroxyl density compared to monohydroxy acrylates makes GA an ideal monomer for creating biocompatible materials in drug delivery systems, contact lenses, and tissue engineering scaffolds, where high water content is essential.

Synthesis of Well-Defined Amphiphilic Block Copolymers

Employ GA in advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create water-soluble blocks in well-defined amphiphilic copolymers [1]. Its controlled polymerization and subsequent hydrolysis yield hydrophilic poly(2,3-dihydroxypropyl acrylate) segments, enabling the design of sophisticated nanostructures for drug delivery or surface modification.

Application
Selection Property
Validation Focus
High-throughput hydrophilic polymer synthesis
Acrylate polymerization kinetics
Kinetic profile under target process conditions
Biomedical hydrogel design
Dual-hydroxyl monomer for water uptake
Swelling ratio, network homogeneity, mechanical integrity
Well-defined amphiphilic block copolymers
Controlled radical polymerization compatibility
Molecular weight control, dispersity, block purity

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